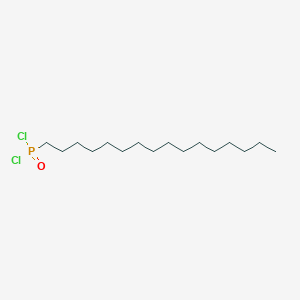
Hexadecylphosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecylphosphonic dichloride is a chemical compound with the molecular formula C16H35Cl2P. It is an organophosphorus compound that is used in various scientific and industrial applications. This compound is known for its ability to form self-assembled monolayers on metal oxide surfaces, making it valuable in surface modification and nanotechnology.
Méthodes De Préparation
Hexadecylphosphonic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of hexadecyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Hexadecylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding hexadecylphosphonic esters, amides, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form hexadecylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Common reagents used in these reactions include alcohols, amines, thiols, and water. The major products formed depend on the type of nucleophile and reaction conditions.
Applications De Recherche Scientifique
Hexadecylphosphonic dichloride has a wide range of scientific research applications:
Surface Modification: It is used to create self-assembled monolayers on metal oxide surfaces, which can modify the surface properties of materials for applications in electronics, sensors, and catalysis.
Nanotechnology: The compound is employed in the fabrication of nanostructures and nanodevices, where it helps in controlling surface interactions and enhancing stability.
Biomedical Applications: This compound is used in the development of biocompatible coatings for medical implants and devices, improving their performance and longevity.
Mécanisme D'action
The mechanism of action of hexadecylphosphonic dichloride primarily involves its ability to form strong bonds with metal oxide surfaces. The phosphonic dichloride group reacts with hydroxyl groups on the surface, leading to the formation of a stable phosphonate linkage. This interaction modifies the surface properties, making it more hydrophobic or altering its chemical reactivity.
Comparaison Avec Des Composés Similaires
Hexadecylphosphonic dichloride can be compared with other similar compounds such as:
Octadecylphosphonic acid: Similar in structure but with an additional two carbon atoms, making it slightly more hydrophobic.
Dodecylphosphonic acid: Shorter alkyl chain, resulting in different surface properties and applications.
Tetradecylphosphonic acid: Similar applications but with a shorter alkyl chain, affecting its self-assembly behavior.
This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
4708-00-3 |
|---|---|
Formule moléculaire |
C16H33Cl2OP |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
1-dichlorophosphorylhexadecane |
InChI |
InChI=1S/C16H33Cl2OP/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 |
Clé InChI |
NBDIAMYFCOQKNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
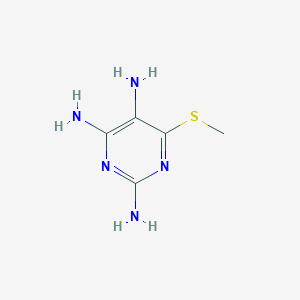
](/img/structure/B14749957.png)
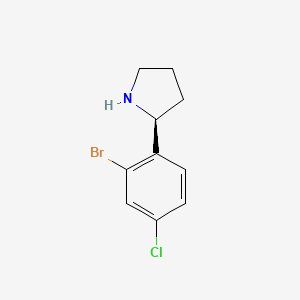
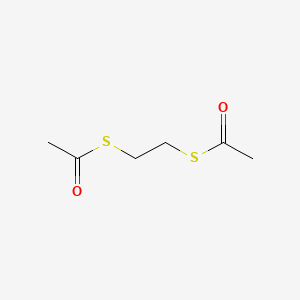
![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
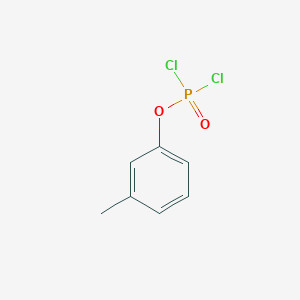
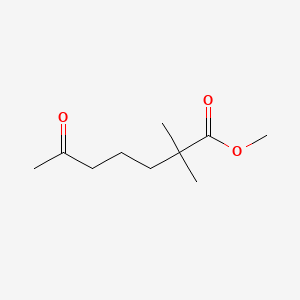
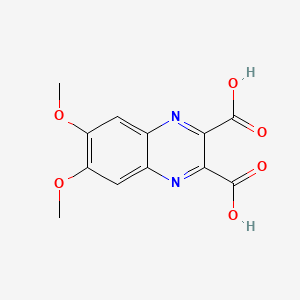
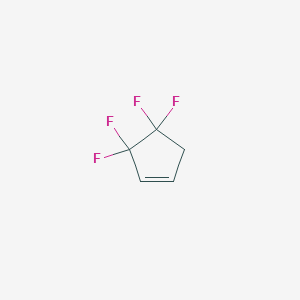
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)
![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)
